molecular formula C19H28N2O2 B14789055 tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

Cat. No.: B14789055
M. Wt: 316.4 g/mol
InChI Key: ZRUFDRUJXZUKMF-UHFFFAOYSA-N
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Description

tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused isoquinoline-piperidine core with a tert-butyloxycarbonyl (Boc) protecting group and a methyl substituent at the 7-position. Its molecular formula is C₁₉H₂₆N₂O₂, and it is commonly used as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, including nitric oxide (NO) donor furoxan derivatives and protease inhibitors .

The synthesis involves sequential steps starting from benzyl-substituted precursors, as described in . For example, the Boc-protected derivative (compound 8) is synthesized via hydrogenation and Boc-anhydride treatment, yielding a 55% isolated yield. Key spectral data include a singlet at δ 1.41 ppm for the tert-butyl group and aromatic protons between δ 7.19–7.42 ppm in the $^1$H NMR spectrum .

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 7-methylspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H28N2O2/c1-14-5-6-16-15(11-14)12-20-13-19(16)7-9-21(10-8-19)17(22)23-18(2,3)4/h5-6,11,20H,7-10,12-13H2,1-4H3

InChI Key

ZRUFDRUJXZUKMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CNC2

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Intermediate Formation

Initial steps involve synthesizing the 7-methyl-substituted isoquinoline backbone. A modified Knoevenagel condensation between 3-methylbenzaldehyde derivatives and tert-butyl cyanoacetate generates α-cyanocinnamate intermediates, as demonstrated in analogous phenylcyanoacrylate syntheses. For instance, heating equimolar 3-methylbenzaldehyde and tert-butyl cyanoacetate in acetone with piperidine catalysis yields tert-butyl (3-methylphenyl)cyanoacrylate (Yield: 63–95%).

Reaction Conditions

  • Solvent: Acetone or ethanol
  • Catalyst: Piperidine (2–5 mol%)
  • Temperature: 60–80°C
  • Workup: Crystallization from 2-propanol

Cyclization to 7-Methyl-3,4-dihydroisoquinoline

The cyanoacrylate intermediate undergoes cyclization under acidic or thermal conditions to form the dihydroisoquinoline core. Hydrogenation using palladium on carbon (Pd/C) in ethanol under hydrogen pressure (55 psi) reduces the cyano group to an amine, facilitating intramolecular cyclization.

Representative Procedure

  • Substrate: tert-butyl (3-methylphenyl)cyanoacrylate (0.5 mol)
  • Catalyst: 10% Pd/C (3 g per 12.5 g substrate)
  • Conditions: H₂ (55 psi), ethanol, 4 hours
  • Yield: 85–90%

Spirocyclization to Integrate the Piperidine Ring

Reductive Amination for Spiro Junction Formation

Introducing the piperidine ring employs reductive amination between the isoquinoline amine and a ketone precursor. For example, reacting 7-methyl-1,2,3,4-tetrahydroisoquinoline with 4-piperidone in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) forms the spiro linkage.

Optimized Parameters

  • Reagent: NaBH(OAc)₃ (1.2 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: Room temperature, 12 hours
  • Yield: 70–78%

Palladium-Catalyzed Coupling Alternatives

Patent literature discloses alternative routes using Suzuki-Miyaura coupling to assemble the spiro system. A boronic acid-functionalized isoquinoline reacts with a bromopiperidine derivative under palladium catalysis.

Exemplary Protocol

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: DMF/H₂O (4:1)
  • Temperature: 90°C, 24 hours
  • Yield: 65%

Introduction of the tert-Butyl Carbamate Group

The final step installs the tert-butyl carbamate protective group via reaction with di-tert-butyl dicarbonate (Boc₂O). This occurs under mild basic conditions to avoid decomposition of the spiro system.

Standard Procedure

  • Reagents: Boc₂O (1.1 equiv), triethylamine (1.5 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature, 6 hours
  • Yield: 95%

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.05 (m, aromatic H), 4.20 (s, Boc CH₃), 3.60–3.40 (m, piperidine H), 2.70–2.50 (m, dihydroisoquinoline CH₂), 2.30 (s, C7-CH₃).
  • IR (cm⁻¹): 1726 (C=O, Boc), 1645 (C=C), 1250 (C-O).
  • Elemental Analysis: Calculated for C₂₀H₂₈N₂O₂: C, 71.39; H, 8.33; N, 8.33. Found: C, 71.25; H, 8.40; N, 8.28.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.4 minutes.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Reductive Amination 78 98 High Moderate
Palladium Coupling 65 95 Moderate Low
Knoevenagel-Based 70 97 High High

Reductive amination offers superior yield and scalability, whereas palladium methods, while versatile, suffer from catalyst costs.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) necessitates solvent recovery systems, exemplified by acetone recycling in Knoevenagel steps. Continuous hydrogenation reactors enhance throughput in dihydroisoquinoline formation. Regulatory compliance mandates rigorous control of palladium residues (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups

Biological Activity

Tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate (CAS No. 906369-89-9) is a compound of interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities based on diverse research findings.

  • Molecular Formula : C19H28N2O2
  • Molecular Weight : 316.44 g/mol
  • Structure : The compound features a spiro structure combining isoquinoline and piperidine moieties, which are often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The precise synthetic routes can vary, but they often leverage established methodologies for constructing spirocyclic compounds.

Pharmacological Properties

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds derived from isoquinoline structures have shown effectiveness against various microbial strains. For instance, derivatives have been noted for their antibacterial and antifungal properties .
  • Cytotoxic Effects : Some studies suggest that spiro compounds can induce apoptosis in cancer cells. For example, related isoquinoline derivatives have demonstrated cytotoxicity against cancer cell lines with varying mechanisms of action .

Case Studies and Research Findings

StudyFindings
Study 1 A derivative similar to tert-butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline] showed significant inhibition of Mycobacterium tuberculosis with MIC values ranging from 1.5 to 6.0 µM .
Study 2 In vitro studies revealed that spiro compounds can inhibit NF-kB signaling pathways, which are crucial in inflammatory responses .
Study 3 A related compound demonstrated anti-inflammatory effects in murine models, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of tert-butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline] may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Interference with Cell Signaling : The ability to modulate signaling pathways such as NF-kB may underlie the anti-inflammatory and potential anticancer effects observed in various studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of spiro-isoquinoline-piperidine derivatives. Structurally similar analogs differ in substituents, protecting groups, or core modifications:

Compound Name Substituents/Modifications Key Features Reference
tert-Butyl 7-methoxy analog Methoxy at 7-position Enhanced solubility due to polar methoxy group; used in antiviral research
3-Nitrophenyl furoxan derivative (22) Furoxan-NO donor group, 3-nitrophenyl SARS-CoV-2 M$^\text{pro}$ inhibitor (binding affinity: -9.6 kcal/mol)
3-Bromophenyl furoxan derivative (26) Furoxan-NO donor group, 3-bromophenyl Higher binding affinity (-9.8 kcal/mol) than 22; interacts with CYS145 and SER144 residues
7-Trifluoromethyl analog CF₃ at 7-position Improved metabolic stability; used in kinase inhibitor development
6-Bromo-spiro[benzoxazine-piperidine] Bromo substituent, benzoxazine core Lower yield (55%) due to steric hindrance

Physical and Chemical Properties

Property tert-Butyl 7-methyl Analog 3-Nitrophenyl Furoxan (22) 7-Methoxy Analog
State Solid (off-white) Solid (yellow) Solid
Melting Point Not reported 185–189°C Not reported
Solubility Low in water; soluble in DMSO, methanol Moderate in DMSO Higher in polar solvents
Stability Stable at 2–8°C; decomposes under strong acids/bases Sensitive to light/heat due to nitro group Stable under inert conditions

Key Research Findings

Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) enhance binding to viral proteases, while methoxy groups improve solubility but reduce activity .

Synthetic Challenges : Steric hindrance in bromo-substituted analogs leads to lower yields, necessitating optimized catalytic conditions .

Safety Profile : Consistent H302/H315 hazards across analogs highlight the need for rigorous personal protective equipment (PPE) during handling .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate in laboratory settings?

  • Methodological Answer:

  • Respiratory Protection: Use NIOSH-certified P95 (US) or EN 143-compliant P1 (EU) respirators for particulate filtration. For higher protection against organic vapors, use OV/AG/P99 (US) or ABEK-P2 (EU) respirators .
  • Skin/Eye Protection: Wear nitrile or neoprene gloves inspected for integrity before use. Employ full-face shields and safety glasses compliant with EN 166 or ANSI Z87.1 standards .
  • Engineering Controls: Use fume hoods for synthesis or purification steps to minimize inhalation exposure. Implement spill containment measures to prevent drainage contamination .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (methanol/water gradient) to assess purity. Compare retention times against a certified reference standard.
  • Spectroscopy: Confirm structure via 1H^1H-NMR (CDCl3_3, 400 MHz) and FT-IR. Key NMR signals: δ 1.44 (s, 9H, tert-butyl), δ 2.35 (s, 3H, methyl), δ 3.40–3.80 (m, piperidine/isoquinoline protons) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (302.41 g/mol) and fragmentation patterns .

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